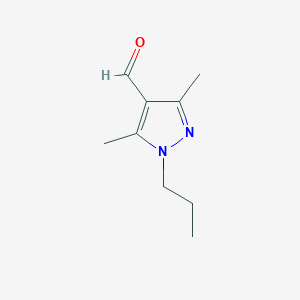

3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-dimethyl-1-propylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-4-5-11-8(3)9(6-12)7(2)10-11/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNOCSHNEXPNTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C(=N1)C)C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth exploration of the synthesis of 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document moves beyond a simple recitation of steps to offer a rationale for the chosen synthetic strategy, rooted in established chemical principles and field-proven insights. We will detail a robust, three-step synthetic pathway, commencing with the formation of the pyrazole core, followed by N-alkylation, and culminating in a regioselective formylation. Each stage is elucidated with a detailed, step-by-step protocol, causality-driven explanations for experimental choices, and expected characterization data. This guide is designed to be a self-validating system, empowering researchers to confidently replicate and adapt these methods.

Introduction: The Significance of Pyrazole-4-carbaldehydes

Pyrazole derivatives are a prominent class of heterocyclic compounds, widely recognized for their diverse pharmacological activities.[1] The pyrazole scaffold is a key structural motif in numerous approved drugs and clinical candidates, exhibiting anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[2] Within this class, pyrazole-4-carbaldehydes are particularly valuable as versatile synthetic intermediates.[3] The aldehyde functionality serves as a synthetic handle for a wide array of chemical transformations, enabling the construction of more complex molecular architectures and the exploration of diverse chemical space in drug discovery programs. The title compound, this compound, with its specific substitution pattern, represents a key building block for the synthesis of novel bioactive molecules.

Overall Synthetic Strategy

The synthesis of this compound is most efficiently achieved through a three-step sequence. This strategy is predicated on the initial construction of the stable 3,5-dimethylpyrazole ring, followed by the introduction of the N-propyl group, and finally, the regioselective formylation at the C4 position. This approach ensures high yields and minimizes the formation of unwanted side products.

Caption: Overall three-step synthetic workflow.

Part 1: Synthesis of 3,5-Dimethyl-1H-pyrazole

The initial step involves the classic Knorr pyrazole synthesis, a condensation reaction between a β-diketone (acetylacetone) and a hydrazine derivative. For this synthesis, hydrazine sulfate in an alkaline medium is preferred over hydrazine hydrate to mitigate the exothermic and potentially violent nature of the reaction.[4]

Experimental Protocol: Step 1

-

Reaction Setup: In a 1 L round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 65.0 g (0.50 mol) of hydrazine sulfate in 400 mL of 10% aqueous sodium hydroxide.

-

Cooling: Immerse the flask in an ice bath and cool the solution to 15 °C with continuous stirring.

-

Addition of Acetylacetone: Add 50.0 g (0.50 mol) of acetylacetone dropwise via the dropping funnel, ensuring the reaction temperature is maintained at or below 15 °C. The addition should take approximately 30-45 minutes.

-

Reaction: After the addition is complete, continue stirring the mixture at 15 °C for an additional hour.

-

Work-up: Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts. Transfer the mixture to a 1 L separatory funnel and extract with diethyl ether (1 x 125 mL, then 4 x 40 mL).

-

Purification: Combine the organic extracts, wash with saturated sodium chloride solution (1 x 50 mL), and dry over anhydrous potassium carbonate. Remove the diethyl ether by rotary evaporation to yield a crystalline solid.

-

Drying: Dry the solid under reduced pressure to obtain 3,5-dimethyl-1H-pyrazole. The product can be further purified by recrystallization from petroleum ether.[4]

Causality and Insights

-

Choice of Hydrazine Source: Using hydrazine sulfate and generating hydrazine in situ with a base provides better control over the reaction's exothermicity.

-

Temperature Control: Maintaining a low temperature during the addition of acetylacetone is crucial to prevent side reactions and ensure a high yield of the desired pyrazole.

-

Extraction: Diethyl ether is an effective solvent for extracting the product from the aqueous reaction mixture. Multiple extractions are necessary to ensure a good recovery.

Characterization of 3,5-Dimethyl-1H-pyrazole

| Property | Expected Value |

| Appearance | White crystalline solid |

| Melting Point | 107-108 °C[4] |

| ¹H NMR (CDCl₃) | δ 5.85 (s, 1H, C4-H), 2.25 (s, 6H, 2 x CH₃) |

| ¹³C NMR (CDCl₃) | δ 148.0 (C3/C5), 105.5 (C4), 13.0 (CH₃)[5] |

| IR (KBr, cm⁻¹) | 3400-2400 (broad, N-H stretching), 1590 (C=N stretching) |

| MS (EI) | m/z (%) 96 (M⁺), 81, 68, 54 |

Part 2: Synthesis of 3,5-Dimethyl-1-propyl-1H-pyrazole

The second step is the N-alkylation of the synthesized 3,5-dimethyl-1H-pyrazole. This is an Sₙ2 reaction where the pyrazole nitrogen acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. The use of a strong base is necessary to deprotonate the pyrazole, enhancing its nucleophilicity.

Experimental Protocol: Step 2

-

Reaction Setup: To a stirred suspension of sodium hydride (2.4 g, 60 mmol, 60% dispersion in mineral oil) in 100 mL of anhydrous N,N-dimethylformamide (DMF) in a 250 mL three-necked flask under a nitrogen atmosphere, add a solution of 3,5-dimethyl-1H-pyrazole (4.8 g, 50 mmol) in 50 mL of anhydrous DMF dropwise at 0 °C.

-

Deprotonation: Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

Alkylation: Cool the reaction mixture back to 0 °C and add 1-bromopropane (6.76 g, 55 mmol) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction by the slow addition of water (100 mL). Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Purification: Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3,5-dimethyl-1-propyl-1H-pyrazole as a liquid.

Causality and Insights

-

Choice of Base and Solvent: Sodium hydride in DMF is a common and effective combination for the deprotonation of N-H acidic compounds like pyrazoles. The aprotic polar nature of DMF facilitates the Sₙ2 reaction.

-

Inert Atmosphere: The use of a nitrogen atmosphere is crucial when working with sodium hydride to prevent its reaction with atmospheric moisture.

-

Purification: Column chromatography is generally required to separate the N-alkylated product from any unreacted starting material and potential side products.

Characterization of 3,5-Dimethyl-1-propyl-1H-pyrazole

| Property | Expected Value |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃) | δ 5.80 (s, 1H, C4-H), 3.85 (t, 2H, N-CH₂), 2.20 (s, 3H, C5-CH₃), 2.15 (s, 3H, C3-CH₃), 1.75 (sext, 2H, CH₂-CH₂-CH₃), 0.90 (t, 3H, CH₃) |

| ¹³C NMR (CDCl₃) | δ 147.5 (C5), 138.0 (C3), 105.0 (C4), 50.0 (N-CH₂), 24.0 (CH₂-CH₂-CH₃), 13.5 (C5-CH₃), 11.0 (C3-CH₃), 10.5 (CH₂-CH₃) |

| MS (ESI) | m/z 139.12 [M+H]⁺ |

Part 3: Synthesis of this compound

The final step is the formylation of the N-propylated pyrazole. The Vilsmeier-Haack reaction is the method of choice for this transformation.[6] This reaction utilizes the Vilsmeier reagent, an electrophilic iminium species, which is generated in situ from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃). The electron-rich pyrazole ring undergoes electrophilic aromatic substitution, predominantly at the C4 position.[7]

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. jpsionline.com [jpsionline.com]

- 3. rsc.org [rsc.org]

- 4. PubChemLite - 1-propyl-1h-pyrazole-5-carbaldehyde (C7H10N2O) [pubchemlite.lcsb.uni.lu]

- 5. tsijournals.com [tsijournals.com]

- 6. researchgate.net [researchgate.net]

- 7. 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3,5-dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its core characteristics, provide a detailed, field-proven protocol for its synthesis via the Vilsmeier-Haack reaction, and explore its potential as a versatile scaffold in the design of novel therapeutic agents.

Introduction: The Prominence of Pyrazole Scaffolds

The pyrazole nucleus is a privileged structural motif in modern drug discovery, forming the core of numerous marketed drugs with a wide spectrum of biological activities.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as a versatile building block for the synthesis of compounds with anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3][4] The introduction of a formyl group at the 4-position of the pyrazole ring, creating pyrazole-4-carbaldehydes, further enhances their synthetic utility, providing a reactive handle for the construction of more complex molecular architectures and diverse heterocyclic systems.[5][6][7]

This compound, with its specific substitution pattern, represents a promising candidate for further exploration in drug development programs. The dimethyl substitution on the pyrazole ring can influence the compound's electronic properties and steric profile, while the N-propyl group can modulate its lipophilicity and metabolic stability.

Physicochemical and Structural Properties

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C9H14N2O | PubChemLite[8] |

| Molecular Weight | 166.22 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Based on analogs like 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde[9] and 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde[10] |

| Solubility | Expected to be soluble in polar organic solvents | General characteristic of similar organic compounds |

Structural Representation:

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. chemmethod.com [chemmethod.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PubChemLite - this compound (C9H14N2O) [pubchemlite.lcsb.uni.lu]

- 9. 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde DiscoveryCPR 201008-71-1 [sigmaaldrich.com]

- 10. echemi.com [echemi.com]

Structure elucidation of 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde.

An In-Depth Technical Guide to the Structure Elucidation of 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[3][4][5] The precise substitution pattern on the pyrazole ring is critical to its function, making unambiguous structure elucidation an essential step in the research and development pipeline.

This technical guide provides a comprehensive, field-proven methodology for the complete structure elucidation of a novel pyrazole derivative, This compound . Moving beyond a simple recitation of techniques, this document details the strategic rationale behind the analytical workflow, integrating data from multiple spectroscopic methods to build a self-validating and irrefutable structural assignment. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for characterizing novel heterocyclic compounds.

Strategic Synthesis: Accessing the Target Molecule

Prior to elucidation, the target molecule must be synthesized. A logical and efficient synthetic strategy not only provides the necessary material but also offers preliminary structural insights. The Vilsmeier-Haack reaction is a premier method for the formylation of electron-rich aromatic and heterocyclic systems.[6][7][8] Given that the C4 position of N1-substituted pyrazoles is highly activated towards electrophilic substitution, this reaction is the method of choice.[9]

The proposed synthesis is a two-step process:

-

Step 1: Synthesis of the Precursor, 3,5-Dimethyl-1-propyl-1H-pyrazole. This is achieved through the classical Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound (acetylacetone) with a substituted hydrazine (propylhydrazine).[10][11][12]

-

Step 2: Formylation via the Vilsmeier-Haack Reaction. The synthesized precursor is then subjected to the Vilsmeier-Haack reagent (a complex of phosphorus oxychloride and dimethylformamide) to introduce the carbaldehyde group regioselectively at the C4 position.[13][14][15]

The Elucidation Workflow: An Integrated Spectroscopic Approach

The structure elucidation of an unknown compound is a process of systematic investigation, where each analytical technique provides a unique piece of the structural puzzle.[16][17][18] Our strategy relies on the synergistic use of Mass Spectrometry (MS) and various Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic methods. The workflow is designed to be self-validating, with data from one technique corroborating the hypotheses drawn from another.

Detailed Spectroscopic Analysis and Data Interpretation

This section details the expected data from each technique and explains how these data points are integrated to confirm the structure of this compound.

Mass Spectrometry (MS)

Objective: To determine the exact molecular weight and deduce the molecular formula.

Methodology: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).

Expected Result: The molecular formula is C₉H₁₄N₂O, with a monoisotopic mass of 166.1106 g/mol . HRMS should provide a measured mass for the protonated molecule [M+H]⁺ that is within 5 ppm of the calculated value (167.1182). This initial step is crucial as it constrains the possible combinations of atoms, providing a definitive molecular formula to which the subsequent spectroscopic data must fit.

Infrared (IR) Spectroscopy

Objective: To rapidly confirm the presence of key functional groups predicted by the synthesis.

Methodology: Attenuated Total Reflectance (ATR) FT-IR spectroscopy.

Expected Result: The IR spectrum serves as a quick validation of the Vilsmeier-Haack reaction's success. Key vibrational bands are expected:

-

~1670-1690 cm⁻¹: A strong, sharp absorption characteristic of the C=O stretch of an aromatic aldehyde.[19]

-

~2820 cm⁻¹ and ~2720 cm⁻¹: Two weak bands characteristic of the C-H stretch of the aldehyde proton (Fermi resonance).

-

~1550-1600 cm⁻¹: Absorptions corresponding to the C=N and C=C stretching vibrations within the pyrazole ring.[20][21][22]

-

~2900-3000 cm⁻¹: C-H stretching vibrations from the propyl and methyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise connectivity and constitution of organic molecules.[23][24] A combination of 1D and 2D experiments is employed to unambiguously assign every proton and carbon signal.

3.3.1. ¹H NMR Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), neighboring protons (multiplicity), and relative abundance (integration).

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| H-a | ~9.8-10.0 | Singlet (s) | 1H | Aldehyde (-H CO) | Highly deshielded proton of the electron-withdrawing aldehyde group. |

| H-b | ~4.0-4.2 | Triplet (t) | 2H | N-CH₂ -CH₂-CH₃ | Methylene group attached directly to the electronegative pyrazole nitrogen. |

| H-c | ~2.5-2.7 | Singlet (s) | 3H | C5-CH₃ | Methyl group adjacent to the N-propyl substituent. |

| H-d | ~2.4-2.6 | Singlet (s) | 3H | C3-CH₃ | Methyl group adjacent to the second ring nitrogen. |

| H-e | ~1.8-2.0 | Sextet (sxt) | 2H | N-CH₂-CH₂ -CH₃ | Methylene group coupled to two adjacent CH₂ groups. |

| H-f | ~0.9-1.1 | Triplet (t) | 3H | N-CH₂-CH₂-CH₃ | Terminal methyl group of the propyl chain. |

3.3.2. ¹³C NMR and DEPT-135 Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments. A DEPT-135 experiment is used to differentiate between CH₃, CH₂, and CH carbons.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Signal Label | Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |

| C-A | ~185-190 | CH (+) | C HO | Carbonyl carbon, highly deshielded. |

| C-B | ~150-155 | C (null) | C 5-CH₃ | Quaternary carbon of the pyrazole ring attached to nitrogen. |

| C-C | ~145-150 | C (null) | C 3-CH₃ | Quaternary carbon of the pyrazole ring attached to nitrogen. |

| C-D | ~115-120 | C (null) | C 4-CHO | Quaternary carbon bearing the aldehyde group. |

| C-E | ~50-55 | CH₂ (-) | N -CH₂ | Carbon directly bonded to the pyrazole nitrogen. |

| C-F | ~23-27 | CH₂ (-) | N-CH₂-C H₂ | Central carbon of the propyl chain. |

| C-G | ~13-16 | CH₃ (+) | C5-C H₃ | Methyl carbon at C5. |

| C-H | ~11-14 | CH₃ (+) | C3-C H₃ | Methyl carbon at C3. |

| C-I | ~10-12 | CH₃ (+) | N-CH₂-CH₂-C H₃ | Terminal methyl carbon of the propyl chain. |

3.3.3. 2D NMR Correlation Spectroscopy

While 1D NMR provides a list of parts, 2D NMR shows how they are connected.[25] COSY, HSQC, and HMBC experiments are essential for definitive assignment.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

-

Key Expected Correlation: A clear correlation path will be seen between the propyl chain protons: H-b ↔ H-e ↔ H-f . This confirms the integrity of the propyl group.

-

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached.

-

Key Expected Correlations: This experiment will definitively link the proton and carbon assignments from Tables 1 and 2 (e.g., H-a to C-A, H-b to C-E, etc.).

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for proving the overall connectivity, as it shows correlations between protons and carbons over 2-3 bonds. It validates the substitution pattern.

Table 3: Predicted Key HMBC Correlations

| Proton (¹H) | Correlates to Carbon (¹³C) | Significance of Correlation |

| H-a (-CHO) | C-D (C4) | Confirms the aldehyde group is attached to the C4 position of the pyrazole ring. |

| H-b (N-CH₂ ) | C-B (C5), C-F (middle CH₂) | Confirms the propyl group is attached to the nitrogen adjacent to C5. |

| H-c (C5-CH₃ ) | C-B (C5), C-D (C4) | Confirms this methyl group is at C5, adjacent to the formylated C4 position. |

| H-d (C3-CH₃ ) | C-C (C3), C-D (C4) | Confirms this methyl group is at C3, also adjacent to the formylated C4 position. |

digraph "HMBC_Correlations" { graph [overlap=false]; node [shape=none, image="https://i.imgur.com/83p2k1Z.png", label=""]; edge [color="#EA4335", penwidth=2, arrowsize=1.2];// Define invisible nodes for arrow placement node [label="", width=0.1, height=0.1, style=invis]; H_aldehyde [pos="3.5,1.2!"]; C4 [pos="2.5,0.8!"]; H_N_CH2 [pos="1.5,-2.2!"]; C5 [pos="1.2,-0.2!"]; C_middle_CH2 [pos="0.5,-2.8!"]; H_C5_CH3 [pos="-0.5,1.5!"]; H_C3_CH3 [pos="4.5,0!"]; C3 [pos="3.2,0.2!"]; // Draw arrows H_aldehyde -> C4 [ltail=H_aldehyde, lhead=C4]; H_N_CH2 -> C5 [ltail=H_N_CH2, lhead=C5]; H_N_CH2 -> C_middle_CH2 [ltail=H_N_CH2, lhead=C_middle_CH2, constraint=false]; H_C5_CH3 -> C5 [ltail=H_C5_CH3, lhead=C5]; H_C5_CH3 -> C4 [ltail=H_C5_CH3, lhead=C4]; H_C3_CH3 -> C3 [ltail=H_C3_CH3, lhead=C3]; H_C3_CH3 -> C4 [ltail=H_C3_CH3, lhead=C4];

}

Standard Operating Protocols

4.1. High-Resolution Mass Spectrometry (HRMS)

-

Prepare a ~1 mg/mL solution of the sample in methanol or acetonitrile.

-

Further dilute the sample solution to ~1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Infuse the sample directly into an ESI-TOF or ESI-Orbitrap mass spectrometer.

-

Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Perform internal or external mass calibration to ensure high mass accuracy.

-

Process the data to identify the [M+H]⁺ ion and compare the measured exact mass to the theoretical mass calculated for C₉H₁₄N₂O.

4.2. FT-IR Spectroscopy

-

Place a small amount of the solid sample directly onto the ATR crystal of the FT-IR spectrometer.

-

Apply pressure using the anvil to ensure good contact.

-

Record the spectrum from 4000 to 400 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio.

-

Perform a background scan prior to sample analysis.

-

Identify and label the key vibrational frequencies.

4.3. NMR Spectroscopy

-

Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire all spectra on a spectrometer operating at a proton frequency of ≥400 MHz.

-

¹H NMR: Acquire with a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C{¹H} NMR: Acquire with proton decoupling, a 45° pulse angle, and a relaxation delay of 2 seconds.

-

DEPT-135: Acquire using standard instrument parameters to differentiate carbon types.

-

COSY, HSQC, HMBC: Acquire using standard gradient-selected pulse programs provided by the spectrometer manufacturer. Optimize spectral widths and acquisition times to ensure adequate resolution.

-

Process all spectra using appropriate software (e.g., MestReNova, TopSpin), applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

Conclusion

The structural elucidation of This compound is systematically achieved through the logical integration of multiple spectroscopic techniques. High-resolution mass spectrometry provides the definitive molecular formula. FT-IR spectroscopy confirms the presence of the crucial aldehyde functional group introduced during synthesis. Finally, a comprehensive suite of 1D and 2D NMR experiments, particularly the long-range correlations observed in the HMBC spectrum, provides incontrovertible evidence for the specific arrangement of the methyl, propyl, and carbaldehyde substituents on the pyrazole core. This multi-faceted, self-validating approach ensures the highest degree of confidence in the final structural assignment, a critical requirement for publication, patenting, and further development in any scientific field.

References

- 1. visnav.in [visnav.in]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. jocpr.com [jocpr.com]

- 4. jpsionline.com [jpsionline.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. Pyrazole synthesis [organic-chemistry.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 17. jchps.com [jchps.com]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. rsc.org [rsc.org]

- 24. Thieme E-Books & E-Journals [thieme-connect.de]

- 25. Synthesis, structure elucidation, and olfactometric analysis of lilac aldehyde and lilac alcohol stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data for 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde (NMR, IR, MS).

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde

Introduction

This compound, with CAS number 142246-47-7, belongs to the pyrazole class of heterocyclic compounds.[1] Pyrazole derivatives are significant scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The presence of the aldehyde functional group at the 4-position provides a versatile handle for further synthetic modifications, making this compound a valuable building block for creating more complex molecules.

This guide serves as a comprehensive technical resource for researchers and scientists, detailing the expected spectroscopic signature of this compound. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes data from closely related analogs and foundational spectroscopic principles to provide a robust and predictive analysis. As a Senior Application Scientist, the aim is to explain not just the data, but the reasoning behind the expected spectral features, empowering researchers to confidently identify and characterize this molecule.

Molecular Structure and Properties

-

Molecular Formula: C₉H₁₄N₂O

-

Molecular Weight: 166.22 g/mol

-

Structure:

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a sample. For a compound like this compound, High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique such as Electrospray Ionization (ESI) is the method of choice.

Expected Data & Interpretation:

The primary goal of ESI-MS is to confirm the molecular weight by observing the protonated molecular ion, [M+H]⁺. Given the molecular formula C₉H₁₄N₂O, the expected monoisotopic mass is 166.1106 Da.[4] HRMS allows for the confirmation of this mass to within a few parts per million (ppm), which provides strong evidence for the elemental composition.

In addition to the protonated molecule, other adducts are commonly observed, which should not be mistaken for impurities.

Table 1: Predicted ESI-MS Adducts for C₉H₁₄N₂O

| Adduct | Formula | Calculated m/z |

| [M+H]⁺ | C₉H₁₅N₂O⁺ | 167.1179 |

| [M+Na]⁺ | C₉H₁₄N₂NaO⁺ | 189.0998 |

| [M+K]⁺ | C₉H₁₄N₂KO⁺ | 205.0738 |

| [2M+H]⁺ | C₁₈H₂₉N₄O₂⁺ | 333.2285 |

Data derived from predicted values for C9H14N2O.[4]

Fragmentation Analysis (MS/MS):

Tandem mass spectrometry (MS/MS) provides structural confirmation by inducing fragmentation of the parent ion ([M+H]⁺). The fragmentation pattern is predictable based on the molecule's structure. The N-propyl group and the aldehyde group are expected points of cleavage.

Caption: Predicted ESI-MS/MS fragmentation pathway for [M+H]⁺.

Experimental Protocol: HRMS (ESI-Q-TOF)

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to a final concentration of ~1-10 µg/mL using 50:50 acetonitrile:water with 0.1% formic acid. The acid is crucial for promoting protonation.

-

Instrumentation: Use an ESI-Time of Flight (TOF) or Orbitrap mass spectrometer.

-

Ionization: Operate in positive ion mode.

-

Data Acquisition: Acquire spectra over a mass range of m/z 50-500.

-

Analysis: Identify the [M+H]⁺ peak and calculate the mass error against the theoretical value. If performing MS/MS, select the [M+H]⁺ ion for collision-induced dissociation (CID) and analyze the resulting fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a distinct "fingerprint" based on the vibrational frequencies of chemical bonds.

Expected Data & Interpretation:

The IR spectrum of this compound is expected to be dominated by a very strong absorption from the aldehyde carbonyl (C=O) group. This, combined with absorptions from the pyrazole ring and aliphatic groups, provides a clear diagnostic profile. Data from analogous pyrazole-4-carbaldehydes show a characteristic C=O stretch in the 1650-1680 cm⁻¹ region.[5]

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale/Reference |

| 2960-2850 | Medium-Strong | C-H Stretch (Aliphatic) | Propyl and methyl groups. |

| 2830-2810 & 2730-2710 | Weak-Medium | C-H Stretch (Aldehyde) | Characteristic Fermi resonance double peak for aldehydes. |

| 1680-1660 | Strong | C=O Stretch (Aldehyde) | Conjugation with the pyrazole ring lowers the frequency from a typical aldehyde (~1725 cm⁻¹).[5] |

| 1580-1500 | Medium | C=N & C=C Stretch | Pyrazole ring vibrations. |

| 1470-1450 | Medium | C-H Bend (Aliphatic) | Methylene and methyl scissoring. |

| 1380-1370 | Medium | C-H Bend (Methyl) | Symmetric methyl bending. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Analysis: Process the data by performing a background subtraction and ATR correction. Identify the key absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this molecule, ¹H NMR, ¹³C NMR, and 2D correlation experiments (like COSY and HMBC) are essential for unambiguous characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide four key pieces of information: chemical shift (electronic environment), integration (number of protons), multiplicity (neighboring protons), and coupling constants. The absence of a proton at the C4 position of the pyrazole ring is a key feature to confirm the substitution pattern.

Expected Data & Interpretation:

-

Aldehyde Proton: A singlet, deshielded by the electronegative oxygen and the aromatic ring, appearing far downfield. Similar structures show this proton around δ 10.0 ppm.[5]

-

Propyl Protons: A characteristic pattern: a triplet for the terminal CH₃, a multiplet (sextet) for the central CH₂, and a triplet for the CH₂ attached to the nitrogen.

-

Methyl Protons: Two distinct singlets for the methyl groups at C3 and C5, as they are in different chemical environments.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show nine distinct signals, one for each unique carbon atom in the molecule.

Expected Data & Interpretation:

-

Aldehyde Carbonyl: The most deshielded carbon, appearing around δ 186 ppm.[5]

-

Pyrazole Ring Carbons: Three signals, with C3 and C5 appearing further downfield due to their attachment to nitrogen, and C4 appearing at a more intermediate chemical shift.

-

Aliphatic Carbons: Signals for the propyl and methyl groups will appear in the upfield region of the spectrum (δ 10-50 ppm).

Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃, referenced to TMS)

| Position | Group | Predicted ¹H Shift (δ, ppm) | Multiplicity | Integration | Predicted ¹³C Shift (δ, ppm) |

| - | -CHO | ~9.95 | s | 1H | ~186.0 |

| N-CH₂- | Propyl | ~4.10 | t | 2H | ~49.0 |

| -CH₂- | Propyl | ~1.85 | sextet | 2H | ~23.0 |

| -CH₃ | Propyl | ~0.90 | t | 3H | ~11.0 |

| C3-CH₃ | Methyl | ~2.55 | s | 3H | ~14.0 |

| C5-CH₃ | Methyl | ~2.50 | s | 3H | ~12.0 |

| C3 | Pyrazole Ring | - | - | - | ~151.0 |

| C4 | Pyrazole Ring | - | - | - | ~115.0 |

| C5 | Pyrazole Ring | - | - | - | ~140.0 |

Note: Chemical shifts are estimates based on standard values and data from analogous pyrazole structures.[5][6]

2D NMR for Structural Verification

While ¹H and ¹³C spectra provide strong evidence, 2D NMR experiments like HSQC and HMBC are required for definitive proof of structure. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly crucial as it shows correlations between protons and carbons separated by 2-3 bonds.

Caption: Key HMBC correlations for structural confirmation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

2D NMR: Perform standard COSY, HSQC, and HMBC experiments.

-

-

Analysis: Process the spectra using appropriate software (e.g., Mnova, TopSpin). Integrate the ¹H signals, assign multiplicities, and measure coupling constants. Use the 2D spectra to correlate proton and carbon signals and build the final structural assignment.

Conclusion

The structural elucidation of this compound relies on a synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. MS confirms the molecular formula, IR identifies key functional groups, and NMR provides the definitive atom-by-atom connectivity. This guide provides the expected data and robust protocols necessary for researchers to confidently synthesize, identify, and utilize this versatile chemical building block in their drug discovery and development endeavors. The combination of these techniques provides a self-validating system, ensuring the identity and purity of the compound before its use in further applications.

References

The Synthetic Cornerstone: A Technical Guide to the Discovery and Chemistry of Pyrazole-4-carbaldehydes

Abstract

This technical guide provides an in-depth exploration of pyrazole-4-carbaldehydes, a class of heterocyclic compounds that serve as pivotal intermediates in medicinal chemistry and drug development. We traverse the historical landscape from the foundational Knorr pyrazole synthesis to the advent of the Vilsmeier-Haack reaction, which remains the predominant method for their preparation. This document elucidates the mechanistic intricacies of this key transformation, presents detailed experimental protocols, and offers tabulated data for a range of substrates. Furthermore, we explore the role of these scaffolds in the development of therapeutic agents and discuss alternative synthetic strategies. This guide is intended for researchers, medicinal chemists, and process development scientists seeking a comprehensive understanding of the chemistry and application of pyrazole-4-carbaldehydes.

Introduction: The Pyrazole Scaffold and the Significance of the C4-Formyl Group

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and metabolic stability have led to its incorporation into a multitude of approved therapeutic agents.[1] Among the various functionalized pyrazoles, the 4-carbaldehyde derivatives stand out as exceptionally versatile synthetic intermediates.[2] The aldehyde group at the C4 position provides a reactive handle for a vast array of chemical transformations, including condensations, oxidations, and carbon-carbon bond-forming reactions, enabling the construction of complex molecular architectures and facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.[3][4] These compounds are key building blocks for molecules targeting a wide spectrum of diseases, including inflammatory, infectious, and neoplastic disorders.[5]

Historical Context: From Knorr's Discovery to Modern Synthesis

The journey of pyrazole chemistry began in 1883 with German chemist Ludwig Knorr. While attempting to synthesize a quinoline derivative, he serendipitously discovered the reaction between ethyl acetoacetate and phenylhydrazine, which yielded a pyrazolone.[6] This reaction, now known as the Knorr pyrazole synthesis , became the foundational method for creating the pyrazole core by condensing a 1,3-dicarbonyl compound with a hydrazine.[3]

While the Knorr synthesis provided access to the basic pyrazole ring system, the specific and efficient introduction of a formyl group at the C4 position required a different approach. The development of the Vilsmeier-Haack reaction in 1927 by Anton Vilsmeier and Albrecht Haack provided the essential tool.[7] This reaction, which involves the formylation of electron-rich aromatic and heterocyclic compounds using a reagent formed from a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃), proved to be exceptionally well-suited for this purpose.[8] Researchers discovered that starting not from a pre-formed pyrazole, but from an acyclic hydrazone of an enolizable ketone, the Vilsmeier-Haack conditions could effect a remarkable tandem cyclization and formylation, delivering the 1,3-disubstituted-1H-pyrazole-4-carbaldehyde in a single, efficient operation.[9][10] This has since become the most widely adopted and powerful strategy for their synthesis.[11]

The Vilsmeier-Haack Synthesis: Mechanism and Causality

The Vilsmeier-Haack reaction on a ketone hydrazone is the cornerstone of pyrazole-4-carbaldehyde synthesis. Its success lies in a coordinated sequence of electrophilic attacks that first construct the heterocyclic ring and then functionalize it.

Formation of the Vilsmeier Reagent

The process begins with the activation of DMF with POCl₃ to form the electrophilic chloromethyliminium salt, commonly known as the Vilsmeier reagent. This species is the key formylating agent in the reaction.

Mechanism: Tandem Cyclization and Formylation

The widely accepted mechanism for the formation of a 1,3-diaryl-1H-pyrazole-4-carbaldehyde from an acetophenone arylhydrazone proceeds as follows. The causality behind this one-pot reaction is the dual reactivity of the hydrazone and the Vilsmeier reagent.

-

Initial Electrophilic Attack: The hydrazone exists in equilibrium with its enamine tautomer. The electron-rich β-carbon of the enamine performs a nucleophilic attack on the electrophilic Vilsmeier reagent.

-

Second Electrophilic Attack: A second equivalent of the Vilsmeier reagent attacks the nitrogen atom of the hydrazone.

-

Cyclization: The intermediate undergoes an intramolecular electrophilic aromatic substitution-type cyclization. The electron-rich carbon attacks the iminium carbon, forming the five-membered pyrazole ring.

-

Aromatization & Hydrolysis: Elimination of dimethylamine and subsequent hydrolysis of the remaining iminium salt during aqueous workup yields the final pyrazole-4-carbaldehyde.

Synthetic Protocols and Data

The generality of the Vilsmeier-Haack cyclization makes it a highly reliable method in the synthetic chemist's toolbox. Below is a representative experimental protocol and a table summarizing yields for various substrates.

Detailed Experimental Protocol: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

This protocol is adapted from established literature procedures.[12]

Step 1: Preparation of Acetophenone Phenylhydrazone

-

To a solution of acetophenone (0.03 mol) in absolute ethanol (50 mL), add phenylhydrazine (0.04 mol) and a few drops of glacial acetic acid.

-

Heat the mixture on a water bath for 30 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature.

-

Filter the precipitated solid, wash with cold ethanol, and dry to yield the pure phenylhydrazone.

Step 2: Vilsmeier-Haack Cyclization and Formylation

-

In a flame-dried, two-necked flask equipped with a dropping funnel and magnetic stirrer, add anhydrous DMF (10 mL). Cool the flask to 0 °C in an ice-water bath.

-

Add phosphorus oxychloride (POCl₃, 1.1 mL, 0.012 mol) dropwise to the cold DMF with constant stirring. Allow the Vilsmeier reagent to form over 15-20 minutes.

-

Dissolve the acetophenone phenylhydrazone (0.004 mol) in a minimal amount of DMF and add it dropwise to the cold Vilsmeier reagent.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at 60-65 °C for 4-6 hours. Monitor the reaction completion by TLC.

-

Pour the cooled reaction mixture onto crushed ice.

-

Neutralize the mixture with a saturated sodium bicarbonate (NaHCO₃) solution until the product precipitates.

-

Filter the solid product, wash thoroughly with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde as colorless needles.

Data Presentation: Substrate Scope and Yields

The Vilsmeier-Haack synthesis of 1,3-disubstituted-1H-pyrazole-4-carbaldehydes is robust, tolerating a variety of substituents on the aryl rings of the hydrazone precursor. The following data, adapted from the work of Huanan et al., illustrates the efficiency of the reaction.[13]

| Entry | Aryl Group (Ar) on Ketone | Product | Yield (%) |

| 1 | C₆H₅ | 6a | 89 |

| 2 | 4-ClC₆H₄ | 6b | 88 |

| 3 | 3-ClC₆H₄ | 6c | 83 |

| 4 | 4-BrC₆H₄ | 6d | 86 |

| 5 | 3-BrC₆H₄ | 6e | 82 |

| 6 | 4-MeOC₆H₄ | 6f | 83 |

| 7 | 4-CF₃C₆H₄ | 6g | 86 |

| 8 | 4-NO₂C₆H₄ | 6h | 85 |

Table 1: Synthesis of 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes via Vilsmeier-Haack reaction. Yields are isolated yields with respect to the hydrazone starting material.[13]

Applications in Drug Discovery and Development

Pyrazole-4-carbaldehydes are not typically active pharmaceutical ingredients (APIs) themselves but are crucial precursors for them. The aldehyde functionality is readily converted into other groups such as oximes, hydrazones, Schiff bases, and carboxylic acids, or used in multicomponent reactions to build more complex heterocyclic systems.[14] These derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][9]

A notable example of a drug containing the pyrazole core is Celecoxib , a selective COX-2 inhibitor used to treat arthritis. It is important to note, however, that the industrial synthesis of Celecoxib does not proceed via a pyrazole-4-carbaldehyde intermediate. Instead, it follows a classical Knorr-type synthesis, involving the condensation of a substituted 1,3-diketone with 4-sulfamoylphenylhydrazine.[1][15] This distinction underscores that while pyrazole-4-carbaldehydes are vital for synthesizing novel chemical entities in a research setting, established large-scale syntheses may utilize different, highly optimized pathways.

Alternative Synthetic Strategies

While the Vilsmeier-Haack reaction is dominant, other methods for synthesizing pyrazole-4-carbaldehydes exist, typically involving the formylation of a pre-formed pyrazole ring.

-

Formylation via Organometallic Intermediates: Pyrazole can be deprotonated at the C4 position using a strong base like n-butyllithium (n-BuLi) to form a 4-lithiopyrazole intermediate. Quenching this nucleophilic species with an electrophilic formylating agent, such as DMF, yields the corresponding 4-carbaldehyde.[16] This method is useful when the required pyrazole core is more readily available than the corresponding ketone hydrazone.

-

The Duff Reaction: The Duff reaction is a formylation method for activated aromatic compounds using hexamethylenetetramine (HMTA) in an acidic medium. While less common than the Vilsmeier-Haack reaction for this specific scaffold, it presents an alternative for substrates that may be sensitive to the conditions of the V-H reaction.[17]

Conclusion and Future Outlook

Pyrazole-4-carbaldehydes represent a mature yet continually relevant class of chemical intermediates. Their discovery is intrinsically linked to the foundational principles of heterocyclic chemistry, and their synthesis is dominated by the powerful and versatile Vilsmeier-Haack reaction. This guide has provided a comprehensive overview, from the historical context and mechanistic underpinnings to practical synthetic protocols and their critical role in the pipeline of modern drug discovery. As the demand for novel, structurally complex, and functionally diverse therapeutic agents continues to grow, the utility of these invaluable building blocks is assured, and the development of even more efficient and sustainable methods for their synthesis will remain an active area of chemical research.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. researchgate.net [researchgate.net]

- 6. CN103724268B - A kind of preparation method of celecoxib - Google Patents [patents.google.com]

- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. chemmethod.com [chemmethod.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jpsionline.com [jpsionline.com]

- 15. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]

- 16. epubl.ktu.edu [epubl.ktu.edu]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis of Substituted Pyrazoles

Introduction: The Enduring Significance of the Pyrazole Nucleus

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2][3] Its remarkable versatility and broad spectrum of biological activities have cemented its status as a "privileged scaffold" in drug discovery.[2] A multitude of blockbuster drugs, including the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil (Viagra®), feature a pyrazole core, underscoring its therapeutic relevance.[4] The extensive applications of pyrazoles have fueled continuous innovation in synthetic methodologies, leading to a diverse and powerful toolbox for the construction of these valuable heterocycles.[1]

This technical guide provides a comprehensive overview of the core strategies for synthesizing substituted pyrazoles. It is designed for researchers, scientists, and drug development professionals, offering not just a compilation of reactions, but also a deeper understanding of the underlying mechanisms and the rationale behind experimental choices. We will delve into the classical, time-tested methods and explore the latest advancements that offer improved efficiency, regioselectivity, and greener reaction conditions.

Foundational Strategies for Pyrazole Ring Construction

The synthesis of the pyrazole nucleus primarily relies on the formation of key carbon-nitrogen and nitrogen-nitrogen bonds. The most prevalent and historically significant approaches involve the condensation of a binucleophilic nitrogen source, typically hydrazine or its derivatives, with a 1,3-dielectrophilic carbon component.[1][5]

The Knorr Pyrazole Synthesis and Related Condensations: A Time-Honored Approach

The archetypal method for pyrazole synthesis is the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883.[1][5][6] This reaction involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine.[7][8]

The reaction proceeds through the initial formation of a hydrazone intermediate by the reaction of one of the carbonyl groups with the hydrazine.[9] This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration of the resulting cyclic intermediate yields the aromatic pyrazole ring.[7][8][10] A key challenge in the Knorr synthesis, when using unsymmetrical 1,3-dicarbonyls, is the potential for the formation of two regioisomeric products.[1][10] The regioselectivity can often be influenced by the steric and electronic properties of the substituents on the dicarbonyl compound and the hydrazine.[10]

Mechanism of the Knorr Pyrazole Synthesis:

Caption: The Knorr pyrazole synthesis mechanism.

Variations and Modern Improvements:

The classical Knorr synthesis has been the subject of numerous modifications to improve yields, regioselectivity, and reaction conditions. The use of catalysts such as nano-ZnO has been shown to provide excellent yields in a more environmentally friendly manner.[1][6] Furthermore, the in-situ generation of 1,3-dicarbonyl compounds followed by their immediate reaction with hydrazines in a one-pot fashion has streamlined the synthetic process.[1]

[3+2] Cycloaddition Reactions: A Powerful Tool for Pyrazole Construction

Another major pathway to pyrazoles involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. This approach is particularly valuable for accessing pyrazoles with substitution patterns that are difficult to achieve through condensation reactions.

Diazo Compounds as 1,3-Dipoles: The reaction of diazo compounds with alkynes is a well-established method for pyrazole synthesis.[11][12] This reaction can proceed thermally or in the presence of a catalyst.[11] A notable advantage of this method is the potential for high regioselectivity, which can be controlled by the choice of substituents on both the diazo compound and the alkyne. Recent advancements have focused on developing catalyst-free cycloadditions under solvent-free conditions, aligning with the principles of green chemistry.[11]

Sydnones and Nitrile Imines as 1,3-Dipoles: Sydnones and nitrile imines are other classes of 1,3-dipoles that readily undergo cycloaddition with alkynes to afford pyrazoles.[6][13] Copper-catalyzed sydnone-alkyne cycloadditions (CuSAC) have emerged as a robust method for the regioselective synthesis of 1,4-disubstituted pyrazoles.[13]

Caption: General workflow for [3+2] cycloaddition.

The Rise of Multicomponent Reactions (MCRs) for Pyrazole Synthesis

In recent years, multicomponent reactions (MCRs) have gained significant traction in the synthesis of pyrazole derivatives.[14][15] MCRs offer several advantages over traditional multi-step syntheses, including higher atom economy, reduced waste, and operational simplicity, as multiple bonds are formed in a single pot.[4]

A common MCR strategy for pyrazole synthesis involves the one-pot reaction of an aldehyde, an active methylene compound (like malononitrile or a β-ketoester), and a hydrazine derivative.[4][16] These reactions often proceed through a cascade of condensation, Michael addition, and cyclization steps.[15] The versatility of MCRs allows for the rapid generation of diverse libraries of substituted pyrazoles, which is highly valuable in drug discovery and lead optimization.

Illustrative Three-Component Synthesis of Persubstituted Pyrazoles:

A notable example is the three-component synthesis of persubstituted pyrazoles from aldehydes, β-ketoesters, and hydrazines, often facilitated by a catalyst like Yb(PFO)₃.[4]

| Component 1 | Component 2 | Component 3 | Catalyst | Product |

| Aldehyde | β-Ketoester | Hydrazine | Yb(PFO)₃ | Persubstituted Pyrazole |

This approach highlights the efficiency of MCRs in constructing complex molecular architectures from simple and readily available starting materials.

Synthesis of Bioactive Pyrazole Derivatives

The pyrazole scaffold is a key component in a wide range of biologically active molecules.[17][18] The synthesis of these derivatives often involves the use of strategically functionalized starting materials or the post-modification of a pre-formed pyrazole ring.

5-Aminopyrazoles as Versatile Building Blocks

5-Aminopyrazole derivatives are particularly important intermediates in the synthesis of fused pyrazole systems with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[17][19] These compounds can be readily prepared through the condensation of hydrazines with reagents like ethyl (ethoxymethylene)cyanoacetate.[19] The amino group at the 5-position provides a handle for further functionalization, allowing for the construction of more complex heterocyclic systems such as pyrazolopyrimidines and pyrazolopyridines.[17][20]

General Protocol for the Synthesis of 5-Aminopyrazoles:

-

Reactant Preparation: Dissolve the substituted hydrazine and ethyl (ethoxymethylene)cyanoacetate in a suitable solvent, such as ethanol.

-

Base Addition: Add a catalytic amount of a base, like triethylamine, to the reaction mixture.

-

Reaction: Heat the mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired 5-aminopyrazole derivative.

Conclusion and Future Outlook

The synthesis of substituted pyrazoles has evolved significantly from the classical Knorr reaction to modern, highly efficient multicomponent and cycloaddition strategies. The continuous development of novel synthetic methods is driven by the ever-increasing importance of pyrazoles in various scientific disciplines. Future research in this area will likely focus on the development of even more sustainable and atom-economical synthetic routes, the exploration of novel catalytic systems, and the application of flow chemistry for the continuous production of pyrazole-based compounds. The versatility of the pyrazole nucleus ensures that it will remain a central focus of synthetic and medicinal chemistry for the foreseeable future.

References

- 1. mdpi.com [mdpi.com]

- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Synthesis of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. jk-sci.com [jk-sci.com]

- 8. name-reaction.com [name-reaction.com]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 11. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. ccspublishing.org.cn [ccspublishing.org.cn]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde: Molecular Weight, Synthesis, and Characterization for Drug Discovery Professionals

This technical guide provides a comprehensive overview of 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document delves into its fundamental molecular properties, detailed synthetic protocols, robust characterization methodologies, and prospective applications, offering a valuable resource for researchers and scientists in the field.

Core Molecular Properties and Significance

This compound belongs to the pyrazole class of heterocyclic compounds, which are recognized as privileged scaffolds in modern drug discovery.[1] The pyrazole nucleus is a cornerstone of several approved therapeutic agents, valued for its metabolic stability and versatile biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] The specific substitution pattern of this compound—two methyl groups, a propyl group, and a carbaldehyde moiety—offers a unique combination of lipophilicity and reactivity, making it an attractive building block for the synthesis of novel bioactive molecules.

Molecular Weight and Physicochemical Data

The precise molecular weight of a compound is critical for a multitude of experimental procedures, including reaction stoichiometry, preparation of standard solutions, and mass spectrometry analysis. The molecular formula for this compound is C₁₀H₁₆N₂O. Based on this, the molecular weight and other key physicochemical properties have been calculated and are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₆N₂O |

| Molecular Weight | 180.25 g/mol |

| Monoisotopic Mass | 180.1263 g/mol |

| CAS Number | 142246-47-7 |

Synthesis of this compound

The synthesis of 4-formylpyrazoles is most effectively achieved through the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the pyrazole ring, predominantly at the C4 position.[7][8]

The logical choice of the Vilsmeier-Haack reaction stems from the electron-rich nature of the pyrazole ring, which makes it susceptible to electrophilic substitution. The reaction proceeds via the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent), which is then attacked by the pyrazole precursor. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound via the Vilsmeier-Haack reaction.

Detailed Experimental Protocol

This protocol is a self-validating system, with checkpoints for confirming the progression of the reaction and the purity of the product.

Materials:

-

1-Propyl-3,5-dimethyl-1H-pyrazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-Propyl-3,5-dimethyl-1H-pyrazole (1 equivalent) in anhydrous DMF (5 equivalents).

-

Formation of Vilsmeier Reagent: Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 5 °C. The formation of a thick, pale-yellow precipitate indicates the generation of the Vilsmeier reagent.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Extraction: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.

Spectroscopic Characterization

A multi-faceted analytical approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.

Characterization Workflow Diagram

Caption: A typical workflow for the analytical characterization of the synthesized compound.

Expected Spectroscopic Data

| Technique | Functional Group | Expected Chemical Shift / Frequency / m/z |

| ¹H NMR | Aldehyde (-CHO) | δ 9.5 - 10.5 ppm (singlet) |

| Pyrazole-CH₃ | δ 2.2 - 2.8 ppm (singlets) | |

| Propyl-CH₂ (N-CH₂) | δ 3.8 - 4.2 ppm (triplet) | |

| Propyl-CH₂ | δ 1.6 - 2.0 ppm (sextet) | |

| Propyl-CH₃ | δ 0.8 - 1.2 ppm (triplet) | |

| ¹³C NMR | Carbonyl (C=O) | δ 185 - 195 ppm |

| Pyrazole C₃, C₄, C₅ | δ 110 - 150 ppm | |

| Propyl Carbons | δ 10 - 50 ppm | |

| FTIR | C=O Stretch | 1680 - 1700 cm⁻¹ (strong) |

| Aldehydic C-H Stretch | 2720 - 2820 cm⁻¹ (two weak bands) | |

| C-H Stretch (Aliphatic) | 2850 - 3000 cm⁻¹ | |

| Mass Spec. | Molecular Ion [M]⁺ | m/z = 180.13 |

| [M+H]⁺ | m/z = 181.13 |

Expert Insights: The characteristic downfield shift of the aldehyde proton in ¹H NMR to around 9.5-10.5 ppm is a key diagnostic feature. In FTIR spectroscopy, the presence of two weak bands for the aldehydic C-H stretch around 2720 and 2820 cm⁻¹ is crucial for distinguishing an aldehyde from a ketone.[9][10] The mass spectrum should show a prominent molecular ion peak corresponding to the calculated molecular weight. The fragmentation pattern of pyrazoles often involves the loss of N₂ or HCN, which can aid in structural confirmation.[11]

Potential Applications in Drug Development

Pyrazole carbaldehydes are versatile intermediates in the synthesis of a wide array of biologically active molecules.[12] The aldehyde functionality serves as a synthetic handle for various chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the construction of diverse chemical libraries for high-throughput screening.

The pyrazole scaffold itself is associated with a broad spectrum of pharmacological activities.[13][14] Derivatives have been investigated as:

-

Anticancer Agents: Pyrazole derivatives have shown potential as inhibitors of various kinases, such as PI3 kinase, which are implicated in cancer cell proliferation.[2]

-

Anti-inflammatory Drugs: The well-known NSAID Celecoxib features a pyrazole core, highlighting the potential of this scaffold in designing new anti-inflammatory agents.

-

Antimicrobial Compounds: Functionalized pyrazoles have demonstrated activity against various bacterial and fungal strains.[1]

The unique structural attributes of this compound make it a promising candidate for further exploration in these and other therapeutic areas.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. jchr.org [jchr.org]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. BiblioBoard [openresearchlibrary.org]

- 12. quod.lib.umich.edu [quod.lib.umich.edu]

- 13. nbinno.com [nbinno.com]

- 14. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Thermochemical Data of Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the thermochemical data for pyrazole and its derivatives, compounds of significant interest in medicinal chemistry and materials science.[1][2][3] Understanding the energetic properties of these nitrogen-containing heterocyclic compounds is crucial for predicting their stability, reactivity, and behavior in various applications, from drug-receptor interactions to the performance of energetic materials.[1][4] This document outlines the primary experimental and computational methodologies used to determine key thermochemical quantities, offering both theoretical grounding and practical insights for researchers in the field.

Section 1: The Importance of Pyrazole Thermochemistry

Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[2][5] This structure is a cornerstone in the synthesis of a vast number of compounds with diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][3][4] The thermodynamic stability of these molecules, quantified by their enthalpy of formation (ΔfH°), directly influences their synthesis, shelf-life, and metabolic pathways. Furthermore, for pyrazole derivatives designed as energetic materials, thermochemical data are paramount for safety and performance assessment.

The critical thermochemical properties discussed in this guide include:

-

Standard Molar Enthalpy of Formation (ΔfH°(cr, l)) in the condensed phase (crystalline or liquid).

-

Standard Molar Enthalpy of Combustion (ΔcH°) , from which the enthalpy of formation is often derived.

-

Standard Molar Enthalpy of Sublimation (ΔgcrH°) or Vaporization (ΔglH°) , which represents the energy required for phase transition.

-

Standard Molar Enthalpy of Formation in the Gas Phase (ΔfH°(g)) , a fundamental value for theoretical calculations and understanding intermolecular forces.

The gas-phase enthalpy of formation is particularly vital as it provides a measure of the intrinsic stability of a molecule, free from intermolecular interactions present in the condensed state. It is the primary value used for validating and benchmarking computational chemistry methods.

Section 2: Experimental Determination of Thermochemical Data

The cornerstone of thermochemistry is precise experimental measurement. For pyrazole compounds, a multi-technique approach is required to determine the gas-phase enthalpy of formation. The overall experimental workflow is a self-validating system where the consistency of results from different, independent measurements provides confidence in the final data.

The primary method for determining the standard molar enthalpy of formation of solid pyrazole derivatives is combustion calorimetry, typically using a rotating-bomb or a micro-combustion calorimeter.[6]

Causality Behind Experimental Choices:

-

Why Rotating-Bomb Calorimetry? For nitrogen- and sometimes sulfur-containing compounds, combustion can produce nitric and sulfuric acids. A rotating bomb ensures that the interior surfaces are thoroughly washed with a small amount of water, leading to a well-defined final state (e.g., H₂SO₄·115H₂O(l)) and allowing for accurate acid correction calculations.[7]

-

Why Micro-Combustion Calorimetry? When sample availability is limited, as is often the case with novel drug candidates, micro-combustion calorimetry (also known as Pyrolysis-Combustion Flow Calorimetry or PCFC) is an invaluable tool.[8][9][10] It requires only milligram quantities of material to determine the heat of combustion by measuring oxygen consumption.[8][10]

Experimental Protocol: Static Bomb Combustion Calorimetry

-

Sample Preparation: A precisely weighed pellet (typically 0.5-1.0 g) of the pyrazole compound is placed in a crucible (e.g., silica). A known mass of a combustion aid (e.g., benzoic acid) may be used to ensure complete combustion.

-

Bomb Assembly: A fuse wire is connected to the electrodes, touching the sample. A small, known volume of distilled water is added to the bomb to saturate the atmosphere and dissolve the acid products.

-

Pressurization: The bomb is sealed and pressurized with high-purity oxygen (typically to ~3 MPa).

-

Calorimeter Setup: The bomb is submerged in a known quantity of water in the calorimeter's vessel. The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited. The temperature of the water is recorded at regular intervals until it reaches a maximum and begins to cool.

-

Analysis: The raw data are corrected for heat exchange with the surroundings, the energy of ignition, and the formation of nitric acid to determine the standard molar energy of combustion (ΔcU°). This is then converted to the standard molar enthalpy of combustion (ΔcH°) and subsequently used to derive the standard molar enthalpy of formation in the crystalline state (ΔfH°(cr)) using Hess's Law.

The enthalpy of sublimation is the critical link between the condensed- and gas-phase data. For solids with low vapor pressure, like many pyrazole derivatives, the Knudsen effusion method is the gold standard.[11][12] This technique measures the rate of mass loss of a substance effusing through a small orifice into a vacuum as a function of temperature.[12][13]

Causality Behind Experimental Choices:

-

Why Effusion? Direct vapor pressure measurement is often impossible for these compounds as they would decompose before boiling. The effusion method allows for the determination of vapor pressures at much lower temperatures where the compounds are stable.[11][12]

-

Self-Validation: The method's trustworthiness comes from the Clausius-Clapeyron equation. A linear relationship between ln(p) and 1/T over a range of temperatures validates the quality of the data and the derived enthalpy of sublimation.[12]

Experimental Protocol: Knudsen Effusion

-

Cell Preparation: A small amount of the crystalline pyrazole sample (1-100 mg) is placed in a Knudsen cell, which is a small container with a precisely machined orifice of a known area.[13]

-

High Vacuum: The cell is placed in a high-vacuum chamber.

-

Heating and Measurement: The cell is heated to a specific, constant temperature. The rate of mass loss ( dm/dt ) due to the vapor effusing through the orifice is measured, often using a high-precision thermogravimetric analyzer or mass spectrometer.[13][14]

-

Temperature Series: This measurement is repeated at several different temperatures.

-

Calculation: The vapor pressure (P) at each temperature (T) is calculated using the Knudsen equation: P = ( dm/dt ) / A * sqrt(2πRT/M) where A is the orifice area, R is the gas constant, and M is the molar mass.[13]

-

Data Analysis: The standard molar enthalpy of sublimation (ΔgcrH°) is determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.[12]

Section 3: Computational Prediction of Thermochemical Data

While experimental methods provide benchmark data, computational chemistry offers a powerful, complementary approach for predicting thermochemical properties, especially for screening large numbers of candidate molecules or studying reactive intermediates.

Causality Behind Method Choices:

-

Why High-Level Composite Methods? Predicting thermochemical data to "chemical accuracy" (±1 kcal/mol or ~4 kJ/mol) requires a sophisticated treatment of electron correlation and large basis sets.[15] High-level composite methods like Gaussian-n (G3, G4) theories are designed to approximate the results of very high-level calculations through a series of more manageable steps, combined with empirical corrections.[15][16][17] G3 and G4 theories have been shown to provide reliable enthalpies of formation for a wide range of organic molecules.[15][17]

-

Why Density Functional Theory (DFT)? For larger pyrazole systems where G4 theory is computationally prohibitive, DFT methods (e.g., B3LYP) offer a good balance of cost and accuracy.[18][19][20][21] While generally less accurate than G4, they are excellent for studying trends within a series of related compounds. The calculated heat of formation can be improved by using isodesmic or homodesmotic reaction schemes, which leverage cancellation of systematic errors.